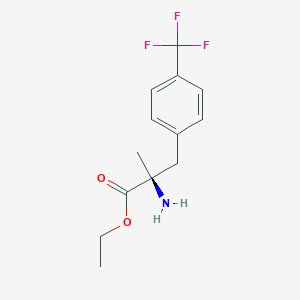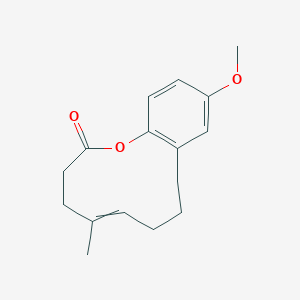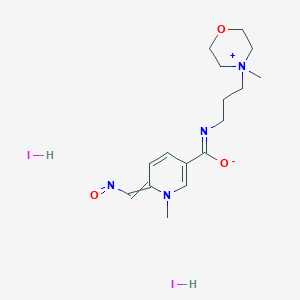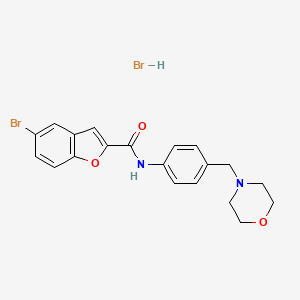
Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester is a synthetic compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.268 g/mol . This compound is a derivative of alanine, an amino acid, and features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions and high yields. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester group or the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethyl ester group can facilitate the compound’s transport across cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar compounds include other amino acid derivatives with trifluoromethyl groups, such as (S)-α-ethynyl 3,3,3-trifluoro alanine ethyl ester . Compared to these compounds, Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester offers unique properties due to its specific structural arrangement, making it particularly useful in certain applications. The trifluoromethyl group provides increased stability and hydrophobicity, which can be advantageous in various chemical and biological contexts .
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C13H16F3NO2/c1-3-19-11(18)12(2,17)8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,3,8,17H2,1-2H3/t12-/m0/s1 |
InChI Key |
QQHHIHQGAHSEME-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)


![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)



![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)

![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)

